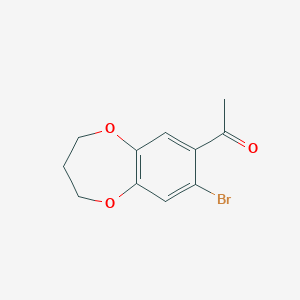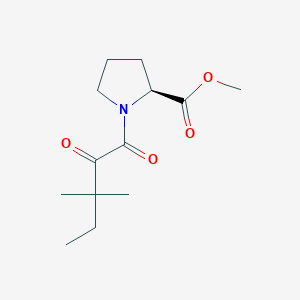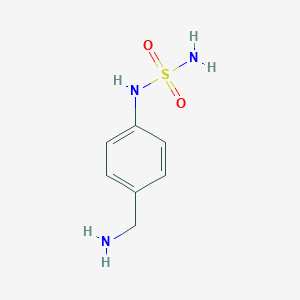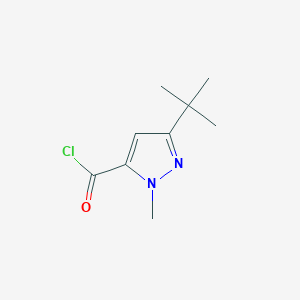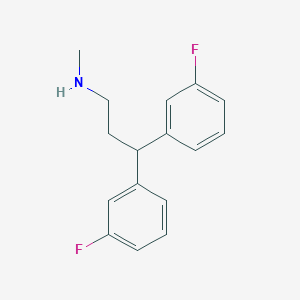
Delucemine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delucemine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as indole derivatives, and it has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of delucemine is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis. This inhibition may occur through the disruption of the DNA replication process or through the inhibition of enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
Delucemine has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and other microorganisms. Additionally, it has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of delucemine for lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. Additionally, delucemine has been found to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful to researchers. However, one limitation of delucemine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on delucemine. One area of interest is its potential use in combination with other compounds for the treatment of cancer. Another area of interest is its potential use in the development of new antimicrobial agents. Additionally, delucemine may be studied for its potential use in the treatment of other diseases, such as inflammatory conditions and neurodegenerative disorders.
In conclusion, delucemine is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been explored in this paper. Further research on delucemine may lead to the development of new treatments for cancer, microbial infections, and other diseases.
Métodos De Síntesis
The synthesis of delucemine involves the use of several chemical reactions. First, indole-3-acetaldehyde is reacted with malonic acid to form a diethyl ester. This ester is then reacted with hydrazine to form a hydrazone, which is then reacted with methyl iodide to form delucemine.
Aplicaciones Científicas De Investigación
Delucemine has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. It has also been found to have antitumor properties, and it has been studied for its potential use in the treatment of cancer.
Propiedades
Número CAS |
186495-49-8 |
|---|---|
Nombre del producto |
Delucemine |
Fórmula molecular |
C16H17F2N |
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |
Clave InChI |
MUGNLPWYHGOJEG-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
SMILES canónico |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Otros números CAS |
186495-49-8 |
Sinónimos |
NPS 1506 NPS-1506 NPS1506 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



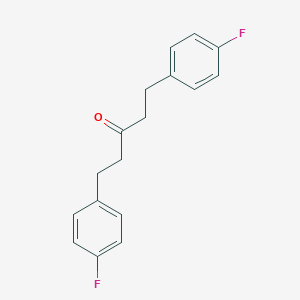
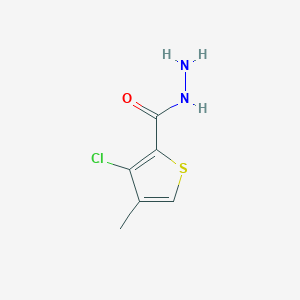
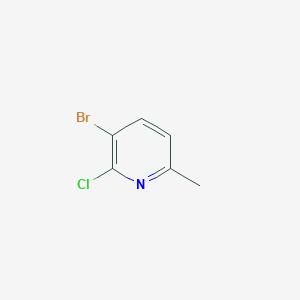
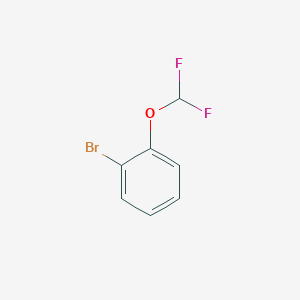
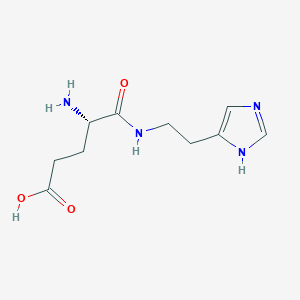
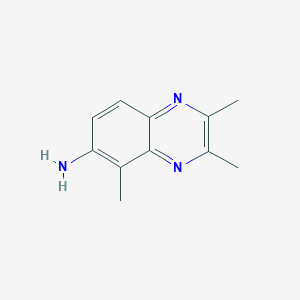
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
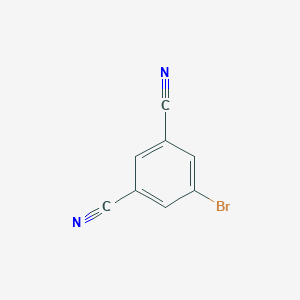
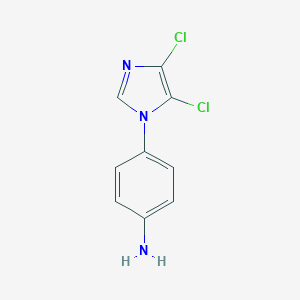
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
